4-Azidobenzonitrile
CAS No.: 18523-41-6
Cat. No.: VC1976175
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18523-41-6 |
|---|---|
| Molecular Formula | C7H4N4 |
| Molecular Weight | 144.13 g/mol |
| IUPAC Name | 4-azidobenzonitrile |
| Standard InChI | InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H |
| Standard InChI Key | YURUKVUJGYBZDU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)N=[N+]=[N-] |
| Canonical SMILES | C1=CC(=CC=C1C#N)N=[N+]=[N-] |
Introduction
Chemical Structure and Physical Properties
4-Azidobenzonitrile consists of a benzene ring with an azide group (-N₃) at position 4 and a nitrile group (-C≡N) at position 1, creating a para-substituted arrangement. This structural configuration influences its physical properties and reactivity patterns, making it useful for various synthetic applications.
Spectroscopic Properties
The spectroscopic characteristics of 4-azidobenzonitrile are particularly noteworthy due to its functional groups. Infrared (IR) spectroscopy reveals distinctive absorption bands associated with both the azide and nitrile moieties. According to spectroscopic studies of aromatic nitriles, the C≡N stretching vibration typically appears between 2240 and 2220 cm⁻¹, which is at a lower frequency than saturated nitriles (2260-2240 cm⁻¹) . This downshift occurs due to conjugation effects between the C≡N bond and the aromatic ring, which weakens the nitrile bond and consequently lowers its vibrational frequency .
The azide group (-N₃) also exhibits characteristic IR absorption bands, typically in the range of 2100-2160 cm⁻¹ due to the asymmetric stretching of the N₃ group. These distinct spectroscopic features make 4-azidobenzonitrile readily identifiable through spectroscopic analysis.
Table 1: Characteristic Spectroscopic Features of 4-Azidobenzonitrile
| Functional Group | Spectroscopic Technique | Expected Feature | Approximate Range |
|---|---|---|---|
| Nitrile (C≡N) | IR Spectroscopy | Stretching Vibration | 2240-2220 cm⁻¹ |
| Azide (N₃) | IR Spectroscopy | Asymmetric Stretching | 2100-2160 cm⁻¹ |
| Aromatic Ring | IR Spectroscopy | C=C Stretching | 1400-1600 cm⁻¹ |
Synthesis Methods
The synthesis of 4-azidobenzonitrile can be accomplished through several methods, with the most common approach involving the conversion of 4-aminobenzonitrile to the corresponding azide derivative.
Synthetic Routes
According to the research literature, 4-azidobenzonitrile can be synthesized and subsequently purified through column chromatography using a mixture of hexanes and ethyl acetate (9:1) as the eluent . A common synthetic pathway involves diazotization of 4-aminobenzonitrile followed by azidation.
The general synthesis route typically follows these steps:
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Diazotization: 4-Aminobenzonitrile is treated with sodium nitrite in the presence of an acid (typically hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt intermediate.
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Azidation: The diazonium salt is then reacted with sodium azide to yield 4-azidobenzonitrile.
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Purification: The crude product is purified using column chromatography with appropriate solvent systems.
This synthetic approach is particularly valuable because it allows for the conversion of the readily available 4-aminobenzonitrile to the more reactive 4-azidobenzonitrile, which can then serve as a building block for more complex molecules.
Table 2: Synthetic Route for 4-Azidobenzonitrile from 4-Aminobenzonitrile
| Step | Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Diazotization | 4-Aminobenzonitrile, NaNO₂, HCl | 0-5°C | Diazonium salt |
| 2 | Azidation | Diazonium salt, NaN₃ | Room temperature | 4-Azidobenzonitrile (crude) |
| 3 | Purification | - | Column chromatography (Hexanes:EtOAc 9:1) | Pure 4-Azidobenzonitrile |
Chemical Reactivity
The dual functionality of 4-azidobenzonitrile, featuring both azide and nitrile groups, enables a range of chemical transformations, making it a versatile synthetic intermediate.
Azide Group Reactivity
The azide group in 4-azidobenzonitrile can participate in several important reaction types:
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Click Chemistry: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles, which are important heterocyclic compounds with diverse applications.
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Reduction Reactions: The azide can be reduced to a primary amine using various reducing agents, effectively converting 4-azidobenzonitrile back to 4-aminobenzonitrile. This transformation is valuable when the azide serves as a protected form of the amine.
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Staudinger Reaction: The azide group can react with phosphines in the Staudinger reaction to form iminophosphoranes, which can be further hydrolyzed to yield amines.
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Thermal or Photochemical Decomposition: Under thermal or photochemical conditions, the azide group can decompose with the loss of nitrogen to form reactive nitrene intermediates, which can undergo various insertion and addition reactions.
Nitrile Group Reactivity
The nitrile functionality in 4-azidobenzonitrile contributes additional reaction pathways:
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Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides, respectively.
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Reduction: Reduction of the nitrile can lead to primary amines or aldehydes, depending on the reducing agent and reaction conditions.
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Nucleophilic Addition: The electrophilic carbon of the nitrile group can undergo addition reactions with various nucleophiles.
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Coordination Chemistry: The nitrile group can coordinate to metal centers, making 4-azidobenzonitrile potentially useful in organometallic chemistry and catalysis.
Table 3: Major Reaction Types of 4-Azidobenzonitrile
| Functional Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Azide (-N₃) | Click Chemistry | Terminal alkynes, Cu(I) catalyst | 1,2,3-Triazole derivatives |
| Azide (-N₃) | Reduction | H₂, Pd/C or LiAlH₄ | 4-Aminobenzonitrile |
| Azide (-N₃) | Staudinger Reaction | Phosphines, then H₂O | 4-Aminobenzonitrile |
| Nitrile (-C≡N) | Hydrolysis | H⁺ or OH⁻, H₂O | 4-Azidobenzoic acid or 4-Azidobenzamide |
| Nitrile (-C≡N) | Reduction | LiAlH₄ or DIBAL-H | 4-Azidobenzylamine or 4-Azidobenzaldehyde |
Applications
4-Azidobenzonitrile finds applications across various fields of chemistry and materials science, primarily as a synthetic intermediate.
Synthetic Applications
In organic synthesis, 4-azidobenzonitrile serves as a valuable building block for constructing more complex molecules. From the analysis of research literature, it appears that 4-azidobenzonitrile can be utilized in base-catalyzed synthesis of aryl amides from aryl azides . This suggests its potential role in amide formation pathways, which are critical in both medicinal chemistry and materials science.
The presence of the azide group allows for bioorthogonal click chemistry applications, where 4-azidobenzonitrile can be selectively attached to molecules containing alkyne groups. This approach is particularly valuable in chemical biology and drug development.
Materials Science Applications
The dual functionality of 4-azidobenzonitrile makes it potentially useful in polymer chemistry, where it can serve as a monomer or modifier for creating functionalized polymers. The azide group allows for post-polymerization modifications through click chemistry, while the nitrile group can participate in various transformations or serve as a site for further functionalization.
| Hazard Type | Recommendation |
|---|---|
| Thermal Hazards | Avoid heating above recommended temperatures; store in cool locations |
| Mechanical Hazards | Handle gently; avoid grinding or subjecting to strong mechanical forces |
| Chemical Hazards | Store separately from acids and strong oxidizing agents |
| Personal Protection | Use appropriate personal protective equipment including gloves, lab coat, and safety glasses |
| Storage | Store in tightly closed containers in a cool, dry, well-ventilated area |
Research Frontiers and Future Perspectives
Based on the chemical properties and reactivity profile of 4-azidobenzonitrile, several research directions appear promising:
Synthetic Methodology Development
The dual functionality of 4-azidobenzonitrile offers opportunities for developing selective transformation methods that can differentially target either the azide or nitrile group. Such methodologies would enhance the utility of 4-azidobenzonitrile as a synthetic building block.
Materials Chemistry Applications
Research into incorporating 4-azidobenzonitrile into polymeric materials through click chemistry could lead to the development of functionalized materials with unique properties. The nitrile group could provide sites for further modification or serve as a handle for controlling material properties.
Bioconjugation Chemistry
The bioorthogonal nature of azide-alkyne click chemistry makes 4-azidobenzonitrile potentially valuable in bioconjugation applications, where it could serve as a linker or tag for biomolecules.
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